REACTION_CXSMILES
|
F[C:2](F)(F)S(OC[Si](C)(C)C)(=O)=O.CS[C:16]1[S:17][CH:18]=[CH:19][N:20]=1.[CH2:21]([O:23][C:24](=[O:27])[C:25]#[CH:26])[CH3:22].[F-].[Cs+]>CC#N>[CH2:21]([O:23][C:24]([C:25]1[CH:26]=[CH:2][N:20]2[CH:19]=[CH:18][S:17][C:16]=12)=[O:27])[CH3:22] |f:3.4|
|
Name
|
|
Quantity
|
16.3 mmol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
15.5 mmol
|
Type
|
reactant
|
Smiles
|
CSC=1SC=CN1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
23.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#C)=O
|
Name
|
|
Quantity
|
21.7 mmol
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
23.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#C)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with occasional shaking for 30 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h the mixture
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with DCM (100 mL)
|
Type
|
WASH
|
Details
|
washed twice with water and twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvents are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by FC (gradient: heptane to heptane/EtOAc 8/2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |